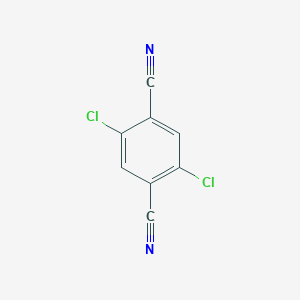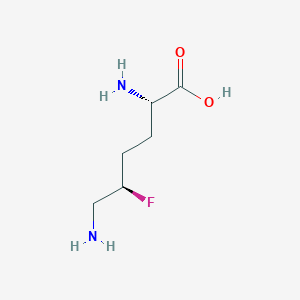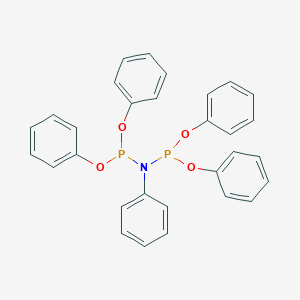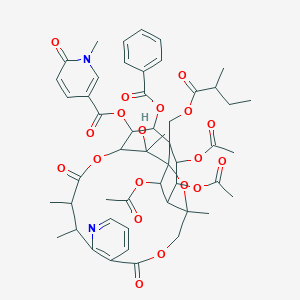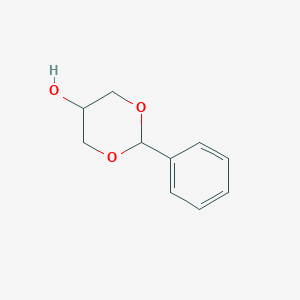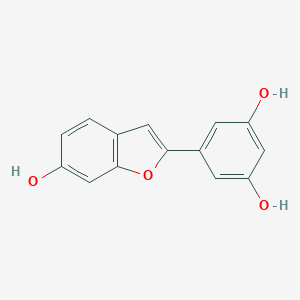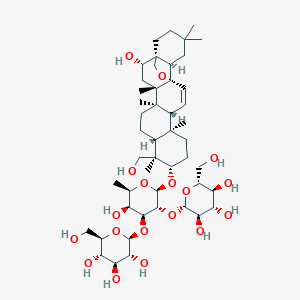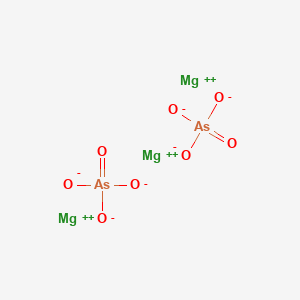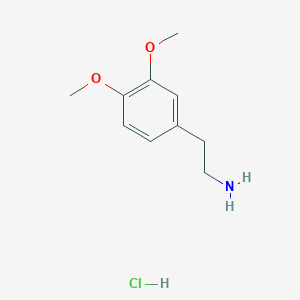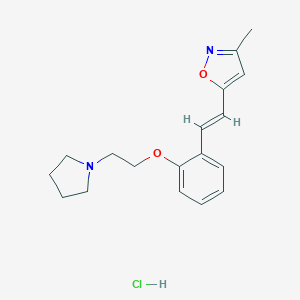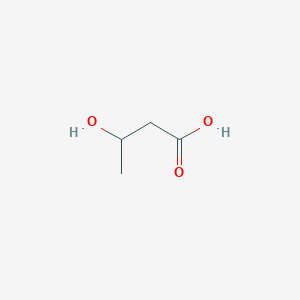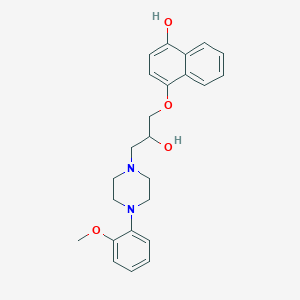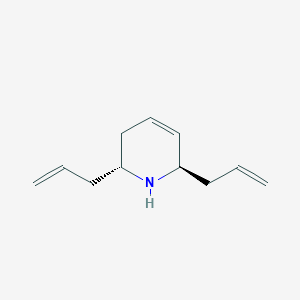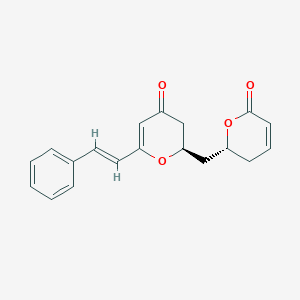
Obolactone
描述
Obolactone is a natural organic compound classified as a pyranone. It is isolated from the trunk barks of the plant Cryptocarya obovata. This compound has been shown to exhibit cytotoxicity against the KB cell line, indicating its potential as an antineoplastic agent .
科学研究应用
Obolactone has several scientific research applications:
Chemistry: It is used as a model compound in the study of pyranone chemistry and the development of new synthetic methodologies.
Biology: this compound’s cytotoxic properties make it a valuable compound in cancer research, particularly in studying its effects on different cancer cell lines.
Medicine: Due to its antineoplastic properties, this compound is being investigated for its potential use in developing new anticancer drugs.
Industry: This compound is used as a fungicide and preservative in various industrial applications
作用机制
Target of Action
Obolactone is a pyranone isolated from the trunk barks of Cryptocarya obovata It has been shown to exhibit cytotoxicity against the kb cell line , suggesting that it may target cancer cells or specific proteins within these cells.
Biochemical Pathways
As a plant metabolite , it is likely involved in various metabolic reactions within the plant species Cryptocarya obovata. Its cytotoxic activity suggests that it may interfere with cellular pathways involved in cell growth and survival, but the exact pathways and downstream effects are yet to be determined.
Result of Action
This compound has been shown to exhibit cytotoxicity against the KB cell line , indicating that it may have potential as an antineoplastic agent . This suggests that the molecular and cellular effects of this compound’s action could include inhibition of cell proliferation and induction of cell death in certain cancer cells.
Action Environment
The environment in which this compound acts can influence its efficacy and stability. As a natural compound isolated from Cryptocarya obovata , its activity may be influenced by various environmental factors such as pH, temperature, and the presence of other compounds.
准备方法
The first efficient asymmetric synthesis of obolactone has been accomplished in 11 steps with a 15% overall yield. Key steps in this synthesis include Brown’s enantioselective allylation reactions and ring-closing metathesis reactions . The synthetic route involves the use of organometallic reagents or catalysts, such as carbonylation, carboxylation, and hydroacylation processes, to control and direct the efficiency and selectivity of the lactone ring formation .
化学反应分析
Obolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
相似化合物的比较
Obolactone is unique due to its specific structure and biological activity. Similar compounds include other pyranones and lactones, such as:
- Kurzichalcolactone B
- Obochalcolactone
- Oboflavanones A and B These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
属性
IUPAC Name |
(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-[(E)-2-phenylethenyl]-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGGCMIUTMKVIG-WADNSWHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Obolactone and where is it found?
A1: this compound is a natural product classified as an α-pyrone. It was first isolated from the fruits and trunk bark of the Cryptocarya obovata plant. [, ]
Q2: What makes this compound interesting for scientific research?
A2: this compound exhibits cytotoxic activity against the KB cell line (a human carcinoma cell line). [, ] This makes it a potential candidate for further investigation into its anti-cancer properties.
Q3: How complex is the structure of this compound and what are its key features?
A3: this compound contains a dihydro-α-pyrone moiety, a structural feature found in various bioactive natural products. [] Its stereochemistry has been confirmed through various total synthesis approaches, including a notable one employing a symmetry-breaking Wacker monooxidation. []
Q4: What synthetic routes have been explored for producing this compound in the lab?
A4: Several total synthesis strategies have been developed for this compound, showcasing its significance in organic chemistry research. Some key approaches include:
- Metal-free catalytic δ-hydroxyalkynone rearrangement and ring-closing metathesis: This method provides a concise and efficient route to access both diastereomers of this compound and its 7′,8′-dihydro derivatives. []
- Metal-free Brønsted acid-catalyzed rearrangement: This approach utilizes p-toluenesulfonic acid (pTsOH) to catalyze the rearrangement of δ-hydroxyalkynones to dihydropyranones, leading to this compound with high regioselectivity. []
- Prins cyclization: This strategy utilizes a Prins cyclization as the pivotal step in the total synthesis. []
- PTSA-catalyzed tandem cyclization: This method uses a tandem cyclization protocol catalyzed by p-toluenesulfonic acid (PTSA) for a stereoselective synthesis. [, ]
- Modified Evans’ Aldol protocol: This approach utilizes an efficient and stereoselective route involving Evans' Aldol reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


